

MIPS521: A Novel Non-Opioid Analgesic Targeting the Adenosine A₁ Receptor

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Compound of Interest

Compound Name: MIPS521

Cat. No.: B8201734

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An In-depth Technical Guide for Drug Development Professionals

Introduction: The global opioid crisis has underscored the urgent need for effective, non-addictive analgesics. **MIPS521**, a novel positive allosteric modulator (PAM) of the adenosine A₁ receptor (A₁R), represents a promising therapeutic candidate for the treatment of chronic, particularly neuropathic, pain. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of **MIPS521**, intended for researchers, scientists, and drug development professionals. **MIPS521** offers a unique, disease-context-specific approach to pain management by selectively enhancing the analgesic effects of endogenous adenosine in pathological states.

Core Mechanism of Action

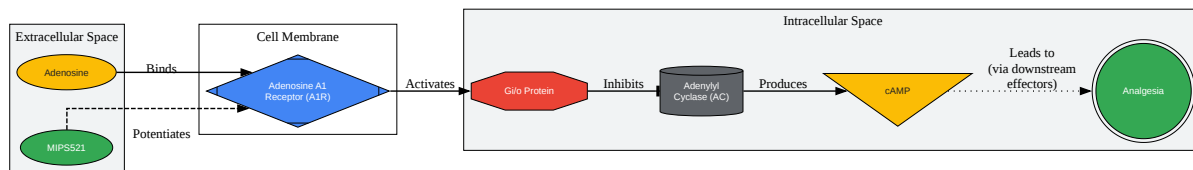
MIPS521 functions as a positive allosteric modulator of the adenosine A₁ receptor, a G protein-coupled receptor (GPCR) that preferentially couples to Gi/o proteins.^[1] Unlike orthosteric A₁R agonists, which have been hampered by on-target adverse effects such as sedation, bradycardia, and hypotension, **MIPS521** exhibits a more favorable safety profile.^{[2][3][4]} Its analgesic efficacy is derived from its ability to potentiate the signaling of endogenous adenosine, which is often elevated in tissues affected by neuropathic pain.^[1]

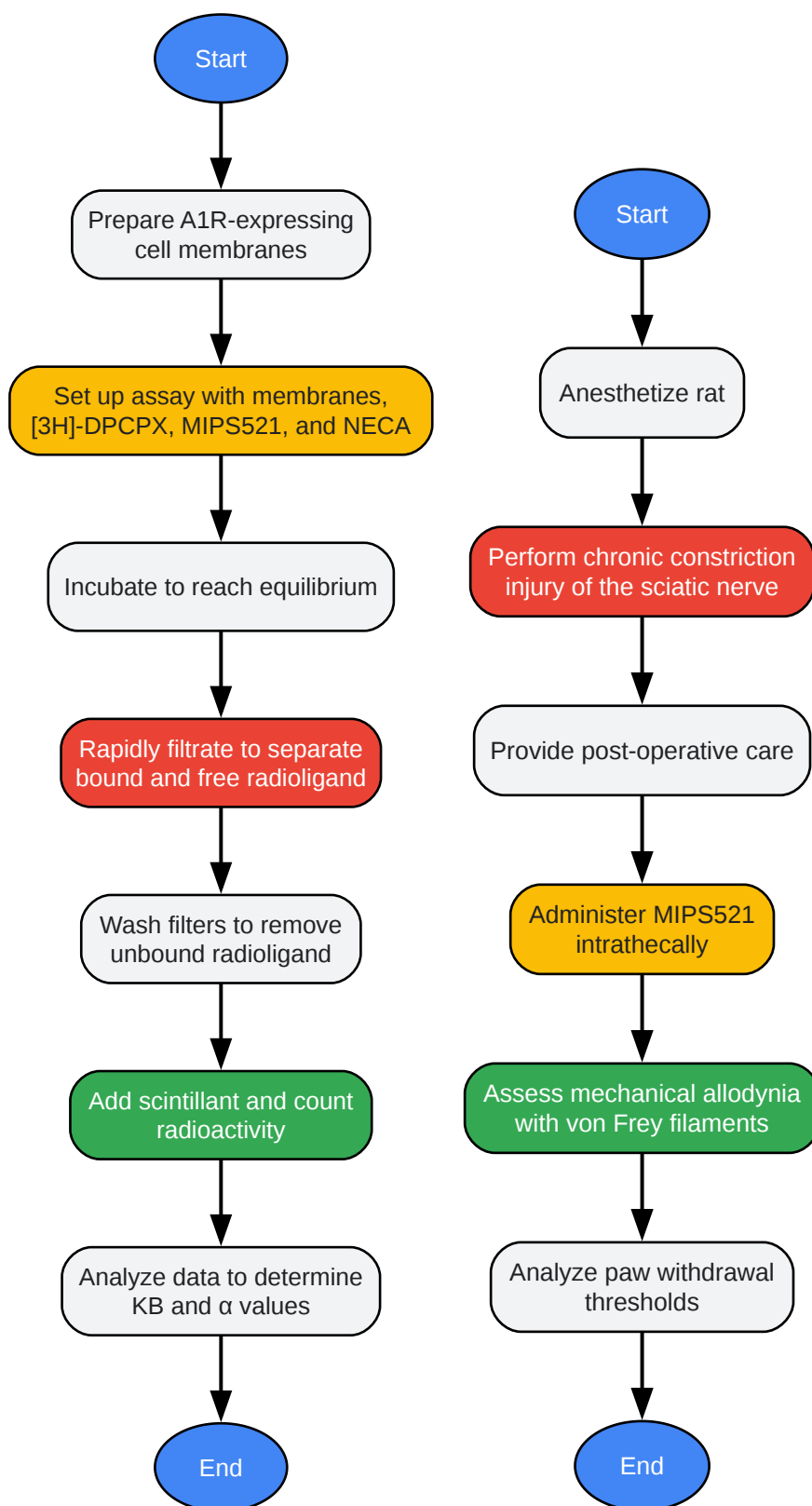
Cryo-electron microscopy has revealed that **MIPS521** binds to a novel, extrahelical, lipid/detergent-facing allosteric pocket on the A₁R, involving transmembrane helices 1, 6, and

7. By binding to this site, **MIPS521** stabilizes the adenosine-receptor-G protein complex, thereby enhancing the analgesic signaling cascade.

Signaling Pathway

The binding of adenosine to the A₁R, potentiated by **MIPS521**, activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and decreased pain transmission.





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